Compound Description: This compound is a hybrid molecule that combines a non-condensed pyrazoline with 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and its anticancer activity was studied in vitro using the NCI DTP protocol ("60 lines screening"). []
Relevance: While this compound shares the presence of a substituted acetamide group with N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide, its overall structure is quite different due to the presence of the pyrazoline, thiadiazole, and dichloroacetic acid moieties. The research highlighting this compound emphasizes the pharmacophore hybridization approach in drug discovery, suggesting a potential area of exploration for N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide. []
2. N-(4-Methoxyphenyl)acetamide [, , ]
Compound Description: This compound serves as a building block for the synthesis of aromatic dithiocarbamic acids with potential antifungal and antibacterial activities. [] It has been studied for its crystal structure, revealing the methoxy group's proximity to the phenyl ring plane and the acetamido group's twist. [] It has also been investigated for its role in the synthesis of derivatives like 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. []
Relevance: This compound exhibits significant structural similarity to N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide, sharing the core structure of a methoxyphenyl group linked to an acetamide group. The key difference lies in the position of the methoxy and acetamide substituents on the phenyl ring. The study of N-(4-Methoxyphenyl)acetamide and its derivatives for antimicrobial properties could offer insights into potential applications for N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide. [, , ]
Compound Description: This compound has been found to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, suggesting its potential as a treatment for osteoclast-related bone diseases. It achieves this by downregulating the expression of various osteoclast-specific marker genes, including TRAF6, during RANKL-mediated osteoclastogenesis. []
Relevance: Although PPOA-N-Ac-2-Cl and N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide share a 2-substituted phenylacetamide core, they differ in the nature of their substituents. PPOA-N-Ac-2-Cl features a piperazinyl group with an acetyl substituent and a chlorophenoxy group, while N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide has an acetylamino group and a methoxyphenyl group. The distinct structural features and biological activity of PPOA-N-Ac-2-Cl highlight the impact of substituent modifications on the properties of phenylacetamide derivatives. []
Compound Description: This compound has demonstrated a strong inhibitory effect on osteoclastogenesis, a process crucial for bone resorption. It alters the expression of osteoclast-specific marker genes and prevents the formation of mature osteoclasts. []
Compound Description: NAPMA demonstrates significant inhibitory effects on osteoclast differentiation and exhibits protective effects against ovariectomy-induced bone loss. It achieves this by downregulating the expression of osteoclast-specific markers and reducing bone resorption and actin ring formation. []
Relevance: NAPMA, while sharing a 2-substituted phenylacetamide core with N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide, distinguishes itself through its specific substituents. It features an acetyl-piperazinyl group and a methylphenoxy group, unlike the acetylamino and methoxyphenyl groups in the target compound. The study of NAPMA's impact on osteoclast differentiation provides valuable insights into the potential of structurally similar phenylacetamide derivatives, including N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide, in addressing bone-related disorders. []
6. N-(2-methoxyphenyl)acetamide [, ]
Compound Description: This compound has been synthesized and characterized in its solid state, with a focus on understanding its crystal structure and intermolecular interactions using Hirshfeld surface analysis. [, ] Further research explored its use in synthesizing 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. []
Compound Description: This compound, derived from N-(2-methoxyphenyl)acetamide, has been studied for its crystal structure and intermolecular interactions. Research highlighted the presence of intramolecular hydrogen bonds and the role of C—H⋯π and π–π-stacking interactions in its crystal packing. []
Relevance: While retaining the 2-methoxyphenylacetamide core of N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide, this compound introduces a (1,3-benzoxazol-2-yl)sulfanyl group to the acetamide nitrogen. This structural difference, although seemingly minor, can significantly influence the compound's properties and potential applications. []
8. N-(2-(trifluoromethyl)phenyl)acetamide []
Compound Description: This compound has been subjected to extensive computational and spectroscopic analysis, including DFT calculations, FTIR, and NMR, to determine its structural, electrical, and chemical properties. []
Relevance: Although similar to N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide in its basic N-(phenyl)acetamide structure, this compound replaces the acetylamino and methoxyphenyl substituents with a trifluoromethyl group. This substitution significantly alters the electronic properties and potential reactivity of the molecule. Studying these differences can provide valuable insights into the structure-activity relationship of this class of compounds. []
Compound Description: MF498 is a potent and selective antagonist of the E prostanoid receptor 4 (EP4). It has demonstrated efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. Importantly, it has shown a good safety profile in preclinical studies. []
Compound Description: SUVN-G3031 acts as a potent and selective inverse agonist of the histamine H3 receptor (H3R). It displays robust wake-promoting activity in preclinical models, suggesting potential therapeutic utility in treating human sleep disorders. The compound exhibits favorable pharmacokinetic properties and a good safety profile. []
Relevance: While SUVN-G3031 differs significantly in overall structure from N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide, both compounds share a common structural motif: a substituted phenyl ring connected to an acetamide group. This shared feature, though part of a larger, more complex structure in SUVN-G3031, underscores the versatility of this motif in medicinal chemistry and its potential for engaging diverse biological targets. []
Compound Description: CHMFL-FLT3-335 acts as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) with a preference for the internal tandem duplication (ITD) mutant, commonly found in acute myeloid leukemia. It exhibits potent antiproliferative effects against FLT3-ITD-positive cell lines and primary patient cells. []
Relevance: CHMFL-FLT3-335 shares the phenylacetamide core structure with N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide, but with different substituents. It features a trifluoromethylphenyl group and an acetamidopyrimidinyloxyphenyl group. This structural similarity, despite the differences in substitution patterns, highlights the potential of modifying the phenylacetamide scaffold to target specific kinases like FLT3. []
Compound Description: AZD3229 is a potent, orally bioavailable pan-KIT mutant inhibitor. It demonstrates strong antitumor activity in preclinical models of GIST and has a favorable safety profile, making it a promising candidate for treating GIST patients with various KIT mutations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.